5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a complex organic compound characterized by the presence of oxazole, sulfonyl, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring through cyclization reactions. The introduction of the pentylthio and phenylsulfonyl groups can be achieved through nucleophilic substitution and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst, controlled temperature.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive molecules.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole involves interactions with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Pentylthio)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole: Similar structure with a different position of the methyl group on the aromatic ring.
5-(Pentylthio)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole: Similar structure with the methyl group in the ortho position.
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-chlorophenyl)oxazole: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pentylthio group enhances its lipophilicity, while the phenylsulfonyl group contributes to its stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a synthetic organic compound notable for its complex structure, which includes oxazole, sulfonyl, and thioether functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H23NO3S2. Its structure can be represented as follows:
Key Functional Groups:
- Thioether Group: Enhances lipophilicity and biological interactions.
- Phenylsulfonyl Group: Contributes to the compound's stability and reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Cyclization Reactions: Formation of the oxazole ring.
- Nucleophilic Substitution: Introduction of the pentylthio group.
- Sulfonation Reactions: Incorporation of the phenylsulfonyl group.
Optimized reaction conditions (temperature, solvents, catalysts) are crucial for achieving high yields and purity. Industrial production may utilize continuous flow chemistry for efficiency.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research. Studies utilizing cancer cell lines (e.g., MCF-7 breast cancer cells) indicate that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study:
A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests significant potential as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is believed to involve:
- Enzyme Interaction: Inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with cellular receptors to influence signaling pathways.
- Gene Expression Alteration: Impact on transcription factors related to cell growth and apoptosis.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound | Biological Activity |
---|---|
5-(Pentylthio)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole | Moderate antimicrobial activity |
5-(Pentylthio)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole | Lower cytotoxicity in cancer cell lines |
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-chlorophenyl)oxazole | Enhanced receptor binding affinity |
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pentylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-3-4-8-15-26-21-20(27(23,24)18-9-6-5-7-10-18)22-19(25-21)17-13-11-16(2)12-14-17/h5-7,9-14H,3-4,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRZCGMDPAAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.